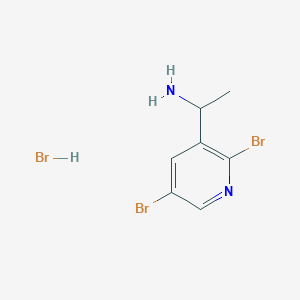

1-(2,5-Dibromopyridin-3-yl)ethanamine;hydrobromide

Description

1-(2,5-Dibromopyridin-3-yl)ethanamine hydrobromide is a brominated pyridine derivative featuring a hydrobromide salt of an ethanamine substituent at the 3-position of a 2,5-dibromopyridine core. Its molecular formula is C₇H₉Br₂N₂·HBr, with a molecular weight of 332.88 g/mol (calculated). The compound is synthesized via reactions involving bromomethylimidazole hydrobromide and sodium sulfide, followed by acidification . The dibromo substitution on the pyridine ring and the hydrobromide salt form contribute to its physicochemical properties, including solubility and stability.

Properties

IUPAC Name |

1-(2,5-dibromopyridin-3-yl)ethanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Br2N2.BrH/c1-4(10)6-2-5(8)3-11-7(6)9;/h2-4H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUCNQWOYGPMJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=CC(=C1)Br)Br)N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dibromopyridin-3-yl)ethanamine;hydrobromide typically involves the bromination of pyridine derivatives followed by amination. One common method includes the bromination of 3-ethylpyridine to form 2,5-dibromo-3-ethylpyridine, which is then subjected to amination to yield 1-(2,5-Dibromopyridin-3-yl)ethanamine. The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and amination processes helps in maintaining the purity and efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dibromopyridin-3-yl)ethanamine;hydrobromide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the dibromo groups to other functional groups.

Substitution: The bromine atoms can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

1-(2,5-Dibromopyridin-3-yl)ethanamine;hydrobromide is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: This compound is used in the study of biological pathways and mechanisms.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dibromopyridin-3-yl)ethanamine;hydrobromide involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. The amine group can form hydrogen bonds, further stabilizing the interaction with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

1-(2,5-Dibromopyridin-3-yl)methanamine Hydrochloride

- Molecular Formula : C₇H₆Br₂N₂·HCl (reported in as C₇H₆N₄O₂, though this may be inconsistent with the dibromo substitution).

- Key Differences: Backbone: Methanamine (-CH₂NH₂) vs. ethanamine (-CH₂CH₂NH₂). Salt Form: Hydrochloride vs. hydrobromide. The hydrobromide salt may offer superior crystallinity compared to hydrochloride .

5-Cyano-6-Mercapto-2-Methyl-N-Phenyl-4-(Pyridin-4-yl)-1,4-Dihydropyridine-3-Carboxamide

- Molecular Formula : C₂₄H₂₇N₅O₂S.

- Key Differences: Substituents: Cyano, mercapto, and carboxamide groups vs. dibromo and ethanamine. Application: This compound is a dihydropyridine derivative, often explored for calcium channel modulation, whereas the target compound’s dibromo-pyridine structure may favor halogen bonding in receptor interactions .

Substituted Phenethylamines (Benzene-Based Analogs)

Examples from include 2C-E , 2C-D , and 2C-I , which are 2-(2,5-dimethoxyphenyl)ethanamine derivatives.

Structural Implications :

- Electron Effects : Bromine (electron-withdrawing) vs. methoxy (electron-donating) groups alter electronic profiles, impacting receptor binding.

- Ring System : Pyridine’s nitrogen introduces polarity and hydrogen-bonding capabilities absent in benzene analogs.

Imidazole and Triazole Derivatives

Compounds like 1-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide () share the hydrobromide salt but differ in core structure:

Physicochemical Properties

- Solubility : Hydrobromide salts generally exhibit higher aqueous solubility than free bases.

- Stability : Bromine’s steric bulk may reduce metabolic degradation compared to smaller halogens (e.g., chlorine) .

Biological Activity

1-(2,5-Dibromopyridin-3-yl)ethanamine;hydrobromide (CAS No.: 2551116-56-2) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is particularly noted for its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a dibromopyridine moiety attached to an ethanamine group, which contributes to its biological activity. The presence of bromine atoms can enhance lipophilicity and influence the compound's ability to interact with biological membranes.

The biological activity of 1-(2,5-Dibromopyridin-3-yl)ethanamine;hydrobromide primarily involves its role as an inhibitor of specific kinases and receptors. Research indicates that compounds with similar structures often target calmodulin-dependent kinases (CaMKs) and spleen tyrosine kinase (SYK), which are crucial in various signaling pathways related to inflammation and cancer progression .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on certain kinases. For instance, it has been shown to modulate the activity of CaMK1D, which is involved in insulin signaling pathways . The inhibition of these kinases suggests potential applications in treating metabolic disorders and cancers.

In Vivo Studies

Animal model studies have further elucidated the compound's efficacy. In diet-induced obesity models, administration of the compound led to improved insulin sensitivity and glucose control, indicating its potential as a therapeutic agent for metabolic diseases .

Data Table: Biological Activity Summary

| Study Type | Biological Target | Effect Observed | Reference |

|---|---|---|---|

| In Vitro | CaMK1D | Inhibition | |

| In Vivo | Insulin Signaling | Improved sensitivity | |

| In Vivo | SYK | Potential inhibition |

Case Study 1: Insulin Sensitivity Improvement

In a study involving mice with diet-induced obesity, administration of 1-(2,5-Dibromopyridin-3-yl)ethanamine;hydrobromide resulted in significantly improved glucose tolerance tests (OGTT). Mice treated with the compound showed lower baseline glucose levels and reduced peak glucose levels post-treatment compared to controls .

Case Study 2: Anticancer Potential

Research has indicated that similar compounds may have anticancer properties due to their ability to inhibit SYK. This inhibition can disrupt signaling pathways that promote tumor growth and metastasis. Further studies are needed to confirm these effects specifically for 1-(2,5-Dibromopyridin-3-yl)ethanamine;hydrobromide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.